molecular formula C46H55Cl2NO16 B14087560 10-O-2,2-Dichloroethoxycarbonyl Docetaxel

10-O-2,2-Dichloroethoxycarbonyl Docetaxel

Cat. No.: B14087560
M. Wt: 948.8 g/mol
InChI Key: NOGDKPUOAHYBCO-XAXFBLIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-O-2,2-Dichloroethoxycarbonyl Docetaxel is a derivative and impurity of Docetaxel, an antineoplastic and antimitotic agent. This compound is known for its role in promoting the assembly of microtubules and inhibiting their depolymerization to free tubulin . It is primarily used in the pharmaceutical industry as a reference standard and impurity marker for Docetaxel.

Preparation Methods

The synthesis of 10-O-2,2-Dichloroethoxycarbonyl Docetaxel involves several steps, starting from DocetaxelThe reaction conditions typically involve the use of chloroform and methanol as solvents . Industrial production methods are similar but scaled up to meet the demand for pharmaceutical testing and research.

Chemical Reactions Analysis

10-O-2,2-Dichloroethoxycarbonyl Docetaxel undergoes various chemical reactions, including:

Scientific Research Applications

10-O-2,2-Dichloroethoxycarbonyl Docetaxel is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 10-O-2,2-Dichloroethoxycarbonyl Docetaxel involves the stabilization of microtubules, preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Similar compounds to 10-O-2,2-Dichloroethoxycarbonyl Docetaxel include:

Properties

Molecular Formula

C46H55Cl2NO16

Molecular Weight

948.8 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H55Cl2NO16/c1-23-27(61-39(55)33(52)32(25-15-11-9-12-16-25)49-40(56)65-42(3,4)5)20-46(58)37(63-38(54)26-17-13-10-14-18-26)35-44(8,28(51)19-29-45(35,22-60-29)64-24(2)50)36(53)34(31(23)43(46,6)7)62-41(57)59-21-30(47)48/h9-18,27-30,32-35,37,51-52,58H,19-22H2,1-8H3,(H,49,56)/t27-,28-,29+,32-,33+,34+,35-,37-,44+,45-,46?/m0/s1

InChI Key

NOGDKPUOAHYBCO-XAXFBLIZSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.